molecular formula C9H6BrF3N2 B8046991 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B8046991
M. Wt: 279.06 g/mol
InChI Key: LOYRNLPYOSJTMQ-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound characterized by its bromine, methyl, and trifluoromethyl groups attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone, while the bromine and methyl groups are introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different imidazo[1,2-a]pyridine derivative.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Bromine-free imidazo[1,2-a]pyridine derivatives.

  • Substitution: Hydroxyl or amino-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the methyl group.

  • 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the bromine atom.

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group.

Uniqueness: 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of all three functional groups (bromine, methyl, and trifluoromethyl) on the imidazo[1,2-a]pyridine core. This combination of groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-5-2-3-15-6(4-5)14-7(8(15)10)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYRNLPYOSJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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